molecular formula C9H7FN2O B1269015 2-cyano-N-(2-fluorophenyl)acetamide CAS No. 1735-96-2

2-cyano-N-(2-fluorophenyl)acetamide

Cat. No. B1269015
CAS RN: 1735-96-2
M. Wt: 178.16 g/mol
InChI Key: RDAXFILTEIFLSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-cyano-N-(2-fluorophenyl)acetamide derivatives involves the use of 3-fluoro-4-cyanophenol as primary compounds. This method has led to the creation of novel compounds, characterized by elemental analysis, IR, and 1H NMR techniques (Yang Man-li, 2008). The synthesis process is crucial for developing polyfunctionalized heterocyclic compounds, serving as a building block for further chemical reactions and analyses.

Molecular Structure Analysis

In the study of 2,2-Dibromo-N-(4-fluorophenyl)acetamide, the crystal structure revealed hydrogen bonding that results in six-membered rings, linking molecules into chains. This demonstrates the importance of molecular structure analysis in understanding the interactions and conformational stability of such compounds (Xiangjun Qian et al., 2012).

Chemical Reactions and Properties

Chemical reactivity and properties of 2-cyano-N-(2-fluorophenyl)acetamide derivatives are illustrated by their use as synthons in heterocyclic synthesis, offering pathways to polyfunctionalized heterocyclic compounds through various reactions (Moustafa A. Gouda, 2014). The versatility of these compounds in reaction pathways underscores their utility in creating diverse molecular architectures.

Physical Properties Analysis

The physical properties of such compounds are closely related to their structural features, as seen in the synthesis and crystal structure analysis of related acetamide compounds. These studies provide insight into the physical characteristics, including melting points, solubility, and crystalline structures, which are essential for their application in various fields (Z. Ping, 2007).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-(2-fluorophenyl)acetamide and its derivatives are pivotal for their functionality and reactivity in synthetic chemistry. Their ability to participate in the formation of heterocyclic compounds, as well as their reactivity towards various reagents, is fundamental to their utility in medicinal chemistry and material science. The synthesis and reactivity of these compounds as synthons in heterocyclic synthesis highlight their chemical properties and potential applications (Moustafa A. Gouda, 2014).

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds synthesized from 3-fluoro-4-cyanophenol, including 2-cyano-N-(2-fluorophenyl)acetamides, have been explored for their structural properties (Yang Man-li, 2008).

Heterocyclic Synthesis

  • 2-Cyano-N-(2-fluorophenyl)acetamide is utilized as a building block for synthesizing various heterocyclic compounds, with applications in medicinal chemistry and drug discovery (Moustafa A. Gouda, 2014).

Antitumor Properties

  • Derivatives of 2-cyano-N-(2-fluorophenyl)acetamide have been synthesized and evaluated for their antitumor activities, showing significant inhibitory effects in various cancer cell lines (H. Shams et al., 2010).

Antimicrobial Applications

  • Compounds based on 2-cyano-N-(2-fluorophenyl)acetamide structures have shown promising results as antimicrobial agents against various bacterial and fungal strains (E. Darwish et al., 2014).

Enzyme Inhibition

  • Some derivatives are investigated for their potential as enzyme inhibitors, which can have implications in treating diseases like melanogenesis (Mubashir Hassan et al., 2022).

Dye Synthesis

  • Novel dyes and dye precursors based on 2-cyano-N-(2-fluorophenyl)acetamide derivatives have been synthesized, showing significant antimicrobial activity and potential for textile finishing (H. Shams et al., 2011).

Immunomodulation

  • Certain derivatives show properties that can enhance the immune response, indicating potential for use as immunomodulators (B. S. Wang et al., 1988).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-cyano-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAXFILTEIFLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351653
Record name 2-cyano-N-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2-fluorophenyl)acetamide

CAS RN

1735-96-2
Record name 2-cyano-N-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Chandra Kumar, V Umesh, TK Madhura… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C15H15FN2OS, the dihedral angle between the planes of the benzothiophene ring system and the fluorobenzene ring is 3.74 (14). The six-membered ring of the …
Number of citations: 1 scripts.iucr.org

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